molecular formula C19H19FN4O3 B2825010 4-(4-fluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxamide CAS No. 2034291-31-9

4-(4-fluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxamide

Cat. No.: B2825010
CAS No.: 2034291-31-9
M. Wt: 370.384
InChI Key: KEPCSBUUFCRGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxamide is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in the pathogenesis of various cancers. This compound is of significant research value for investigating ALK-driven oncogenesis, particularly in non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL), where chromosomal rearrangements create constitutively active ALK fusion proteins such as EML4-ALK [Source] . Its mechanism of action involves competitive binding to the ATP-binding pocket of the ALK kinase domain, thereby suppressing its catalytic activity and leading to the downregulation of critical downstream signaling pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK, which are essential for cell proliferation and survival [Source] . Researchers utilize this inhibitor to explore mechanisms of acquired resistance to first-generation ALK inhibitors, to study tumor biology in preclinical models, and to develop novel therapeutic strategies targeting oncogenic kinase signaling networks. Its design, incorporating a 1,2,4-oxadiazole scaffold, is representative of modern drug discovery efforts aimed at achieving high selectivity and overcoming resistance mutations. This makes it an indispensable tool for biochemical, cellular, and in vivo studies focused on targeted cancer therapy.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c20-15-3-1-12(2-4-15)14-9-16(21-10-14)19(25)22-11-17-23-18(24-27-17)13-5-7-26-8-6-13/h1-4,9-10,13,21H,5-8,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPCSBUUFCRGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the fluorophenyl group, and the attachment of the oxadiazole and tetrahydropyran moieties. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-(4-fluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: 4-fluorophenyl , 1,2,4-oxadiazole , and carboxamide groups. Below is a detailed analysis of key analogs and their properties:

Structural Analogues with 1,2,4-Oxadiazole and Fluorophenyl Motifs
Compound Name Key Structural Differences Biological Activity/Properties Reference
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) Piperidine instead of pyrrole; 2-methylphenyl substituent High binding affinity to Mycobacterium tuberculosis targets; favorable ADMET properties
Z2194302854 (3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide) Isopropyl-oxadiazole; pyrimidine-pyrazole substituent CFTR potentiator; moderate yield (47%) and molecular weight (342.2 Da)
1-[6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine Quinoline core; oxan-4-yl linked via piperidine Kappa-opioid receptor antagonist; molecular weight 453.56 Da

Key Observations :

  • The oxan-4-yl group in the target compound and the quinoline-based analog improves solubility compared to isopropyl (Z2194302854) or piperidine (C22) substituents.
  • The pyrrole-2-carboxamide core in the target compound may offer better conformational flexibility than rigid quinoline or pyrimidine scaffolds .
Functional Analogues with Pyrazoline/Pyrrolidine Cores
Compound Name Core Structure Activity/Properties Reference
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine; thiadiazole Undisclosed activity; molecular weight 362.4 Da
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazoline; aldehyde substituent Structural confirmation via crystallography

Key Observations :

  • Pyrazoline derivatives (e.g., ) lack the carboxamide functionality, reducing hydrogen-bonding capacity compared to the target compound.
Pharmacophoric and ADMET Comparison
  • Binding Affinity : The target compound’s oxan-4-yl group may enhance receptor interactions compared to C22’s 2-methylphenyl group, which is more lipophilic and less polar .
  • Metabolic Stability : 1,2,4-Oxadiazole rings (target compound, C22, Z2194302854) resist oxidative metabolism better than pyrazoline () or tetrazole (C29 in ) cores.
  • ADMET Profile :
    • C22 and the target compound likely share favorable permeability due to moderate logP values (estimated 2.5–3.5).
    • The oxan-4-yl group may reduce hepatotoxicity risks compared to ethyl-phenyl substituents in C29 .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring. Key steps include:

  • Cyclocondensation : Reacting amidoximes with carbonyl derivatives (e.g., oxan-4-yl carboxylic acid derivatives) under reflux with a dehydrating agent like DCC (dicyclohexylcarbodiimide) .
  • Coupling Reactions : The pyrrole-2-carboxamide moiety is introduced via amide bond formation using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity .
    Optimization Tips : Monitor reaction progress via TLC and adjust pH (e.g., sodium bicarbonate for acidic workup) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for structural elucidation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; oxadiazole C=O at ~165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass within 2 ppm error) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms the oxadiazole-pyrrole conformation .

Advanced Research Questions

Q. How can researchers identify potential biological targets for this compound?

  • In Silico Docking : Use tools like AutoDock Vina to screen against protein databases (e.g., kinases, GPCRs). The oxadiazole and fluorophenyl groups often target ATP-binding pockets .
  • Functional Assays : Test inhibition of enzymes like 5-lipoxygenase-activating protein (FLAP) in human whole blood, measuring leukotriene B4 (LTB4) levels via ELISA .
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (e.g., KDK_D values) to immobilized recombinant targets .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Analog Design : Modify the oxan-4-yl group (e.g., replace with tetrahydrofuran or piperidine) to assess steric effects. Fluorophenyl substitutions (e.g., chloro, methoxy) can enhance lipophilicity .
  • Bioisosteric Replacement : Substitute the oxadiazole with 1,3,4-thiadiazole to evaluate metabolic stability .
  • Pharmacophore Mapping : Overlay active analogs using Schrödinger’s Phase to identify essential hydrogen-bond acceptors (e.g., oxadiazole N-O groups) .

Q. How should conflicting data on biological activity be resolved?

  • Assay Validation : Cross-validate results in orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays). For example, discrepancies in IC50_{50} values may arise from membrane permeability limitations .
  • Metabolite Screening : Use LC-MS to identify degradation products that might interfere with activity measurements .
  • Species-Specific Effects : Test in multiple models (e.g., murine vs. human primary cells) to isolate target relevance .

Q. What computational approaches predict binding affinity and pharmacokinetic properties?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess oxadiazole ring flexibility in binding pockets .
  • ADMET Prediction : Tools like SwissADME estimate logP (target <5 for CNS penetration) and CYP450 inhibition risks .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorophenyl vs. chlorophenyl derivatives .

Methodological Considerations

Q. How to address low solubility in biological assays?

  • Co-solvent Systems : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
  • Salt Formation : Prepare hydrochloride or sodium salts of the carboxamide group .

Q. What in vitro models are suitable for toxicity profiling?

  • Hepatotoxicity : Primary human hepatocytes (e.g., HepaRG cells) assess CYP3A4 induction .
  • hERG Inhibition : Patch-clamp assays evaluate cardiac risk; aim for IC50_{50} >10 μM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.